molecular formula C12H12N2O4 B1664573 CARBANILIC ACID, m-HYDROXY-, 2-PROPYNYL ESTER, METHYLCARBAMATE CAS No. 19961-91-2

CARBANILIC ACID, m-HYDROXY-, 2-PROPYNYL ESTER, METHYLCARBAMATE

Cat. No. B1664573
CAS RN: 19961-91-2
M. Wt: 248.23 g/mol
InChI Key: HBHBCFNTVTYFCY-UHFFFAOYSA-N
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Description

2-Propynyl m-hydroxycarbanilate methylcarbamate is a bioactive chemical.

Scientific Research Applications

Herbicide Mechanisms and Degradation

  • Herbicide Degradation : The alkaline hydrolysis of 4-Chloro-2-butynyl N-(3-chlorophenyl)carbamate, a related herbicide, leads to the formation of 3-chloroaniline, proceeding via a nucleophilic substitution reaction (Bergon, Kouda-Bonafos, & Calmon, 1987).

  • Interactions with Other Herbicides : The interaction of desmedipham (ethyl m-hydroxycarbanilate carbanilate) with other herbicides like diclofop and Hoe-29152 shows varied effects on herbicidal activity, suggesting complex interactions of carbanilic acid derivatives in agrichemical applications (Dortenzio & Norris, 1979).

Polymer Chemistry

  • Amphiphilic Polymers : A novel monomer of 4-methyl-3-(carbamate)–carbanilic acid-4-cyclooctene ester was synthesized for creating amphiphilic polycyclooctene-graft-poly(ethylene glycol) copolymers. These polymers are significant in developing materials with specific hydrophilic and hydrophobic properties (Shi et al., 2010).

Metabolic Studies

  • Metabolism in Biological Systems : The metabolic fate of related carbanilates, such as EP-475 and phenmedipham, was studied in vivo in rats. These studies are crucial for understanding the environmental and biological impact of carbanilic acid derivatives (Sonawane & Knowles, 1971).

Medicinal Chemistry

  • Local Anesthetic Effects : Carbanilic local anesthetics, like pentacaine and its derivatives, were studied for their effects on smooth muscle in the guinea-pig stomach. Understanding these interactions is important for the potential medicinal application of carbanilates (Mai et al., 1996).

  • Hypocholesteremic Agents : Certain aralkylaminoethyl esters and ureas of substituted carbanilic acids have been studied for hypocholesteremic activity, indicating the potential medicinal value of these compounds (Rost et al., 1967).

properties

CAS RN

19961-91-2

Product Name

CARBANILIC ACID, m-HYDROXY-, 2-PROPYNYL ESTER, METHYLCARBAMATE

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

[3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C12H12N2O4/c1-3-7-17-12(16)14-9-5-4-6-10(8-9)18-11(15)13-2/h1,4-6,8H,7H2,2H3,(H,13,15)(H,14,16)

InChI Key

HBHBCFNTVTYFCY-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC(=C1)NC(=O)OCC#C

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)NC(=O)OCC#C

Appearance

Solid powder

Other CAS RN

19961-91-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Propynyl m-hydroxycarbanilate methylcarbamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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